3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-23-16(5-6-22-23)14-7-12(9-20-11-14)10-21-18(24)13-3-4-17(25-2)15(19)8-13/h3-9,11H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABSBORYWDYQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure. The fluorine and methoxy groups are introduced through specific reactions, and the pyrazolyl group is attached using a suitable coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or other advanced techniques to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The 3-fluoro substituent in the target compound introduces electron-withdrawing effects, which may enhance binding to electron-rich regions of targets compared to bromine (bulkier, less electronegative) in .
- Methoxy Positioning : The 4-methoxy group in the target compound likely improves solubility compared to the unsubstituted analog in , while para-methoxy derivatives () may exhibit distinct conformational preferences .
Heterocyclic Linker Modifications
Key Observations :
- Pyridine vs.
Q & A
Q. Answer :
Crystallization : Use vapor diffusion with solvents like DMSO/water or methanol/chloroform to grow single crystals .
X-ray Diffraction : Collect data using a synchrotron or in-house diffractometer (Mo/Kα radiation).
Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 0.05 .
Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar benzamide derivatives to confirm bond lengths/angles .
Advanced: How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?
Q. Answer :
Assay Standardization :
- Use identical cell lines (e.g., HEK293 vs. CHO) and assay buffers to minimize variability .
- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, ITC for thermodynamic profiling) .
Data Normalization : Account for differences in protein expression levels or batch effects using internal controls (e.g., β-actin for Western blots) .
Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Advanced: What computational strategies predict the binding mode of this compound to kinase targets?
Q. Answer :
Molecular Docking : Use AutoDock Vina or Glide to dock the compound into ATP-binding pockets of kinases (e.g., EGFR, JAK2). Prioritize poses with hydrogen bonds to the hinge region .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein interactions. Analyze RMSD and binding free energy (MM-PBSA) .
SAR Analysis : Modify substituents (e.g., fluorine position, methoxy group) and correlate with docking scores to identify critical interactions .
Advanced: How can pharmacokinetic properties (e.g., bioavailability) be optimized through structural modifications?
Q. Answer :
LogP Optimization : Introduce polar groups (e.g., -OH, -SO2NH2) to reduce LogP from ~3.5 to <2.5, improving solubility .
Metabolic Stability : Replace labile groups (e.g., methyl on pyrazole with trifluoromethyl) to block CYP450-mediated oxidation .
In Vivo Testing : Use rodent models to assess AUC and Cmax after oral administration. Compare with prodrug strategies (e.g., esterification of the benzamide) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Answer :
NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm pyrazole and benzamide connectivity .
HRMS : Verify molecular weight (expected [M+H]+ ~410.15) with <3 ppm error .
IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and aromatic C-F (1250 cm⁻¹) .
Advanced: How to design analogues to improve selectivity over off-target receptors?
Q. Answer :
Crystal Structure Analysis : Identify steric clashes with off-targets (e.g., serotonin receptors) using PDB structures .
Fragment Replacement : Substitute the pyridylmethyl group with bicyclic systems (e.g., indole) to enhance shape complementarity .
Selectivity Screening : Use broad-panel binding assays (Eurofins CEREP) at 10 µM to rule out off-target activity .
Basic: What are the stability profiles of this compound under physiological conditions?
Q. Answer :
pH Stability : Incubate in buffers (pH 1–9) for 24h. Monitor degradation via HPLC; expect instability at pH >8 due to benzamide hydrolysis .
Plasma Stability : Use human plasma at 37°C. Half-life >6h indicates suitability for in vivo studies .
Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
